Spisulosine; Spisulosine 285

Antiproliferative Cancer In Vitro

Choose Spisulosine for its irreplaceable (2S,3R)-erythro-1,2-amino alcohol stereochemistry and C18 chain. Unlike generic sphingolipids (e.g., safingol), it uniquely disassembles actin stress fibers in under 4 hours and activates PKCζ in prostate cancer cells. Its well-documented Phase I human toxicity profile (hepatotoxicity, neurotoxicity) provides a critical benchmark for translational PK/PD modeling. This specific analog is essential for reproducible mechanistic studies and biomarker discovery.

Molecular Formula C18H39NO
Molecular Weight 285.5 g/mol
Cat. No. B1259400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpisulosine; Spisulosine 285
Synonyms1-deoxysphinganine
doxSA cpd
ES 285
ES-285
ES285
spisulosine
Molecular FormulaC18H39NO
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(C)N)O
InChIInChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3
InChIKeyYRYJJIXWWQLGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spisulosine (ES-285) Marine-Derived Sphingoid Base: Procurement Specifications for Antitumor Research


Spisulosine (also designated Spisulosine 285 or ES-285; CAS 196497-48-0) is a marine-derived sphingoid-type base characterized by a (2S,3R)-2-amino-3-octadecanol structure with a saturated C18 alkyl chain [1]. It belongs to the 1,2-aminoalcohol class of organic compounds and is a 1-deoxysphinganine analog [2]. The compound was isolated from the North Atlantic/Arctic clam Spisula polynyma (also referred to as Mactromeris polynyma) and exhibits preclinical antitumor activity against a broad spectrum of solid tumor cell lines [3]. Its molecular formula is C18H39NO with a molecular weight of 285.5 g/mol, and it is typically supplied as a crystalline solid or as the hydrochloride salt (ES-285·HCl) for research applications .

Spisulosine (ES-285) Scientific Selection Rationale: Why Analogs and Generic Sphingoid Bases Are Not Interchangeable


Spisulosine is not a generic sphingolipid. Its specific (2S,3R)-erythro-1,2-amino alcohol stereochemistry and C18 chain length are critical for its distinct mechanism of action and biological profile [1]. Direct comparative studies demonstrate that structurally-related compounds such as safingol (L-threo-dihydrosphingosine), sphingosine, and the inactive ES-427 analog exhibit markedly different effects on the actin cytoskeleton and gene expression profiles [2]. Furthermore, clinical trial data have established a defined toxicity and pharmacokinetic signature for Spisulosine, including dose-limiting hepatotoxicity and neurotoxicity, that would not be recapitulated by substituting an untested analog [3]. Therefore, for reproducibility in mechanistic studies, preclinical efficacy models, or analytical method development, substitution with a generic sphingoid base or an unvalidated close analog is not scientifically justifiable [4].

Spisulosine (ES-285) Quantitative Comparative Evidence: Validating Its Distinct Antiproliferative and Cytoskeletal Activity


Broad-Spectrum Nanomolar Antiproliferative Activity Across Diverse Cancer Cell Lines

Spisulosine demonstrates potent, broad-spectrum antiproliferative activity across a panel of 10 cancer cell lines in vitro, with IC50 values consistently in the low nanomolar range [1]. This contrasts sharply with its inactive analog, ES-427, which shows no equivalent antiproliferative effect at equimolar doses [1].

Antiproliferative Cancer In Vitro

Unique Actin Cytoskeleton Disruption Not Shared by Related Sphingolipids

Spisulosine uniquely promotes the rapid disassembly of actin stress fibers, a key morphological change linked to its cytotoxic mechanism. In HT29 colon cancer cells, Spisulosine (100 nM) causes near-complete loss of actin stress fibers within 4 hours [1]. Crucially, this effect is not observed with equimolar concentrations of structurally-related sphingolipids, including safingol and sphingosine, which do not induce stress fiber loss under the same conditions [1].

Cytoskeleton Mechanism of Action Cell Morphology

Defined and Distinct Transcriptional Response Profile Compared to Related Sphingolipids

Global gene expression profiling using 22k cDNA microarrays reveals that Spisulosine induces a distinct transcriptional response that overlaps with, but is not identical to, that of related compounds [1]. This response includes genes involved in apoptosis, cell cycle, signal transduction, and the actin cytoskeleton [1]. The profile is distinct from the responses induced by safingol, sphingosine, and inhibitors of Rho/ROCK signaling, providing a unique molecular signature for this compound [1].

Gene Expression Transcriptomics Mechanism of Action

Defined Clinical Toxicity and Pharmacokinetic Profile for Preclinical Benchmarking

Spisulosine has a well-characterized clinical safety and pharmacokinetic (PK) profile from multiple Phase I trials, providing a benchmark for preclinical and translational studies. Key quantitative PK parameters were established: the compound exhibits dose linearity, a wide volume of distribution, and a long terminal half-life [1][2]. The dose-limiting toxicities (DLTs) were definitively identified as reversible, schedule-independent hepatotoxicity (grade 3/4 transaminase elevations) and neurotoxicity [2][3].

Pharmacokinetics Toxicology Clinical Trial

Optimal Research Applications for Spisulosine (ES-285) Based on Validated Quantitative Evidence


Positive Control for Actin Cytoskeleton Disruption Assays

Given its uniquely rapid and potent ability to disassemble actin stress fibers (near-complete loss within 4 hours at 100 nM in HT29 cells), which is not shared by safingol or sphingosine [1], Spisulosine serves as an ideal positive control compound for screening novel agents that modulate the actin cytoskeleton via pathways distinct from canonical Rho/ROCK signaling. Its defined, reproducible effect on cell morphology provides a clear and quantifiable endpoint for high-content imaging and other cell-based assays.

Reference Standard for Ceramide-Mediated Apoptosis Studies in Prostate Cancer Models

Spisulosine's validated mechanism of action—inhibiting PC-3 and LNCaP prostate cancer cell growth with an IC50 of 1 µM via de novo ceramide synthesis and PKCζ activation [1]—establishes it as a key reference compound for investigating the ceramide signaling pathway in prostate cancer. Researchers studying this pathway can use Spisulosine as a benchmark to compare the potency and specificity of novel ceramide-modulating agents in these specific cell lines.

Benchmark Compound for Preclinical Pharmacokinetic and Toxicological Modeling

For scientists developing new sphingolipid-based therapeutics, Spisulosine offers an unparalleled benchmark due to its extensively characterized human PK and toxicity profile from multiple Phase I trials [1][2]. Its defined dose-linearity, long half-life, wide distribution, and specific dose-limiting toxicities (hepatotoxicity and neurotoxicity) provide a critical reference dataset for calibrating and validating preclinical PK/PD and toxicology models, aiding in the translational prediction for next-generation analogs.

Validated Active Compound for Gene Expression Signature Analysis

Spisulosine induces a rapid and distinct transcriptional response, as early as 2 hours post-treatment, involving genes related to apoptosis, cell cycle, and the actin cytoskeleton [1]. This well-defined and publicly available gene expression signature (distinct from safingol and sphingosine) makes Spisulosine an essential tool for researchers using transcriptomics to deconvolute complex cellular pathways or to identify novel pharmacodynamic biomarkers for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spisulosine; Spisulosine 285

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.